molecular formula C20H20N2O4 B2389166 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide CAS No. 905667-96-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide

Cat. No. B2389166
CAS RN: 905667-96-1
M. Wt: 352.39
InChI Key: WLUIGKYRLDUVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a competitive antagonist of capsaicin activation and blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands, such as anandamide, N-arachidonyl dopamine, and oleoyldopamine .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic transmission in the nervous system .

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects can include improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

Result of Action

The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)20(24)21-15-10-19(23)22(12-15)16-6-7-17-18(11-16)26-9-8-25-17/h2-7,11,15H,8-10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUIGKYRLDUVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.